molecular formula C7H12O3 B126712 Ethyl (2R)-2-ethyloxirane-2-carboxylate CAS No. 154079-01-3

Ethyl (2R)-2-ethyloxirane-2-carboxylate

Cat. No. B126712
M. Wt: 144.17 g/mol
InChI Key: VJJPQMCQMIJXIC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R)-2-ethyloxirane-2-carboxylate, also known as Ethyl oxirane-2-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of various organic compounds, including chiral oxiranes, chiral lactones, and chiral amino acids. It has also been used as a building block for the synthesis of biologically active compounds, such as antiviral and anticancer agents.

Mechanism Of Action

The mechanism of action of Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products. It has also been shown to exhibit antimicrobial and antiviral properties, although the exact mechanism of action is not yet known.

Biochemical And Physiological Effects

Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. However, it is important to note that the compound has not been extensively studied in vivo, and further research is needed to fully understand its effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate is its high purity and stability, which makes it an ideal starting material for various organic synthesis reactions. However, the compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, the compound may be difficult to handle due to its potential hazards, including the risk of explosion.

Future Directions

There are several potential future directions for the study of Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate. One direction is the development of new synthesis methods to improve the yield and reduce the cost of the compound. Another direction is the investigation of the compound's potential applications in the development of new drugs, particularly in the field of antiviral and anticancer agents. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on living organisms.
Conclusion:
Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate is a promising compound with potential applications in various fields of scientific research. Its high purity and stability make it an ideal starting material for various organic synthesis reactions, and its potential antimicrobial and antiviral properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the compound's mechanism of action and its effects on living organisms.

Synthesis Methods

The synthesis of Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate involves the reaction of ethyl glyoxylate with ethyl diazoacetate in the presence of a catalyst. This reaction results in the formation of Ethyl (2R)-2-ethyloxirane-2-carboxylate (2R)-2-ethyloxirane-2-carboxylate as the main product. The synthesis method has been optimized to produce high yields of the compound.

properties

CAS RN

154079-01-3

Product Name

Ethyl (2R)-2-ethyloxirane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (2R)-2-ethyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-3-7(5-10-7)6(8)9-4-2/h3-5H2,1-2H3/t7-/m1/s1

InChI Key

VJJPQMCQMIJXIC-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@]1(CO1)C(=O)OCC

SMILES

CCC1(CO1)C(=O)OCC

Canonical SMILES

CCC1(CO1)C(=O)OCC

synonyms

Oxiranecarboxylic acid, 2-ethyl-, ethyl ester, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.